molecular formula C16H17ClN2O2 B4116674 N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea

N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea

Cat. No.: B4116674
M. Wt: 304.77 g/mol
InChI Key: VBRVYRZUHABMDQ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-(4-ethoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chlorinated methylphenyl group and an ethoxyphenyl group, which may impart unique chemical and physical properties.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-3-21-13-9-7-12(8-10-13)18-16(20)19-15-6-4-5-14(17)11(15)2/h4-10H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRVYRZUHABMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-(4-ethoxyphenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with 4-ethoxyaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction conditions often require a solvent like dichloromethane and a base such as triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and yield. Safety measures would be crucial due to the use of potentially hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the methylphenyl ring can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, potentially altering its functional groups.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with the chlorine atom replaced by the nucleophile.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, potentially altering the urea linkage.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N’-(4-ethoxyphenyl)urea may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Potential use in studying enzyme interactions and protein binding due to its urea linkage.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action for N-(3-chloro-2-methylphenyl)-N’-(4-ethoxyphenyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(4-ethoxyphenyl)urea
  • N-(3-chloro-2-methylphenyl)-N’-(4-methoxyphenyl)urea
  • N-(3-chloro-2-methylphenyl)-N’-(4-ethoxyphenyl)thiourea

Uniqueness

N-(3-chloro-2-methylphenyl)-N’-(4-ethoxyphenyl)urea is unique due to the specific combination of its chlorinated methylphenyl and ethoxyphenyl groups. This combination may impart distinct chemical reactivity and biological activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea
Reactant of Route 2
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N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea

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